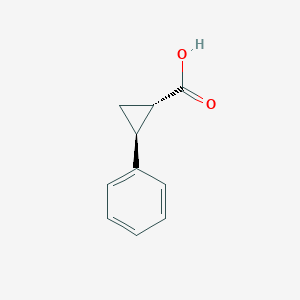![molecular formula C13H13F3N2O2 B6261363 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide CAS No. 1803572-06-6](/img/no-structure.png)
5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is a chemical compound with the CAS Number: 1803572-06-6 . It has a molecular weight of 286.25 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is characterized by a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide include a molecular weight of 286.25 . It is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility are not provided in the available literature.Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide involves the reaction of 2-(trifluoromethyl)benzaldehyde with pyrrolidine-3-carboxylic acid followed by oxidation of the resulting intermediate to yield the final product.", "Starting Materials": [ "2-(trifluoromethyl)benzaldehyde", "pyrrolidine-3-carboxylic acid", "reagents for oxidation" ], "Reaction": [ "Step 1: React 2-(trifluoromethyl)benzaldehyde with pyrrolidine-3-carboxylic acid in the presence of a suitable solvent and a condensing agent such as EDC or DCC to form the intermediate 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid.", "Step 2: Oxidize the intermediate using a suitable oxidizing agent such as PCC or DMP to yield the final product, 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide.", "Step 3: Purify the final product using standard techniques such as recrystallization or column chromatography." ] } | |
Número CAS |
1803572-06-6 |
Nombre del producto |
5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide |
Fórmula molecular |
C13H13F3N2O2 |
Peso molecular |
286.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6261322.png)
